molecular formula C28H40O9 B1632537 Glaucogenin C mono-D-thevetoside CAS No. 849201-84-9

Glaucogenin C mono-D-thevetoside

Cat. No. B1632537
CAS RN: 849201-84-9
M. Wt: 520.6 g/mol
InChI Key: KBZJWPGSJWUHPT-FJUGQGNPSA-N
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Description

Glaucogenin C mono-D-thevetoside is a compound that can be isolated from the roots of Cynanchum stauntonii . It has a molecular weight of 520.61 and a formula of C28H40O9 .


Molecular Structure Analysis

The molecular structure of Glaucogenin C mono-D-thevetoside was determined by X-ray crystallography . It possesses an unprecedented 13, 14 : 14, 15-disecopregnane-type skeleton .


Physical And Chemical Properties Analysis

Glaucogenin C mono-D-thevetoside has a molecular weight of 520.61 and a formula of C28H40O9 . It can be dissolved in DMSO, Pyridine, Methanol, Ethanol, etc .

Scientific Research Applications

Antitumor Activity

Glaucogenin C mono-D-thevetoside has shown promising antitumor properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers. The compound induces apoptosis (programmed cell death) in cancer cells by activating specific cellular pathways . This makes it a potential candidate for developing new anticancer drugs.

Anti-inflammatory Effects

Studies have demonstrated that Glaucogenin C mono-D-thevetoside possesses significant anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways . This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Cardioprotective Properties

Glaucogenin C mono-D-thevetoside has been found to have cardioprotective effects. It can improve heart function and reduce myocardial damage in animal models of heart disease . The compound’s ability to modulate oxidative stress and inflammation in cardiac tissues highlights its potential in developing treatments for cardiovascular diseases.

Antiviral Activity

Research has shown that Glaucogenin C mono-D-thevetoside exhibits antiviral properties against several viruses, including influenza and herpes simplex virus . It interferes with viral replication and enhances the host’s immune response, making it a potential candidate for antiviral drug development.

Neuroprotective Effects

Glaucogenin C mono-D-thevetoside has demonstrated neuroprotective effects in various models of neurodegenerative diseases. It can protect neurons from oxidative stress and apoptosis, which are common features of conditions like Alzheimer’s and Parkinson’s diseases . This suggests its potential use in developing neuroprotective therapies.

Safety And Hazards

The safety data sheet for Glaucogenin C mono-D-thevetoside suggests that in case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids .

properties

IUPAC Name

(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O9/c1-14-22(29)24(32-4)23(30)26(35-14)36-17-9-10-27(2)16(11-17)6-7-18-19(27)8-5-15-12-33-28(3)21(15)20(13-34-28)37-25(18)31/h6,12,14,17-24,26,29-30H,5,7-11,13H2,1-4H3/t14-,17+,18-,19+,20-,21-,22-,23-,24+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZJWPGSJWUHPT-FJUGQGNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4CC=C3C2)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glaucogenin C mono-D-thevetoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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